3-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst to introduce the N-[3-(trifluoromethyl)phenyl] group.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
Uniqueness
3-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique combination of fluorine atoms, which enhance its stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C21H14F4N4O |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H14F4N4O/c1-12-17(20(30)28-16-4-2-3-14(9-16)21(23,24)25)10-26-19-18(11-27-29(12)19)13-5-7-15(22)8-6-13/h2-11H,1H3,(H,28,30) |
InChI Key |
DBPULTMLTXTCRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.